molecular formula C6H3BrClN3 B6359405 7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1783958-52-0

7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B6359405
CAS No.: 1783958-52-0
M. Wt: 232.46 g/mol
InChI Key: QAAWRYBEMKETJY-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyrazolo[4,3-c]pyridine core

Mechanism of Action

Target of Action

Similar compounds in the pyrazolo[3,4-b]pyridine family have shown inhibitory activity against certain enzymes

Mode of Action

It’s known that similar compounds can inhibit the activity of certain enzymes . The compound may interact with its targets, leading to changes in their function. More research is required to understand the specific interactions and resulting changes.

Biochemical Pathways

Related compounds have been shown to affect certain enzymatic pathways . The downstream effects of these interactions would depend on the specific pathways and targets involved.

Result of Action

Similar compounds have shown significant inhibitory activity against certain enzymes , which could lead to various cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine typically involves the formation of the pyrazolopyridine core followed by the introduction of bromine and chlorine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyridine, the pyrazole ring can be formed through a cyclization reaction, followed by halogenation to introduce the bromine and chlorine atoms .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like bromine or chlorine gas can be used under acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and binding affinity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-2-9-6(8)3-1-10-11-5(3)4/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAWRYBEMKETJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NN2)C(=N1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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